molecular formula C9H12 B046885 Mesitylene CAS No. 108-67-8

Mesitylene

Cat. No. B046885
CAS RN: 108-67-8
M. Wt: 120.19 g/mol
InChI Key: AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mesitylene synthesis has been explored through various methods, including the selective conversion of acetone over tantalum phosphate catalysts, which exhibits a strong relationship between the acidic sites of the catalyst and the performance in acetone conversion to mesitylene (Wu et al., 2022). Additionally, the synthesis of mesitylene-based polyamine dendrimers for functionalization of carbon nanotubes highlights the versatility of mesitylene in creating complex chemical structures (Singh, 2015).

Molecular Structure Analysis

The molecular structure of mesitylene, analyzed through crystallography, reveals a saddle conformer in its crystal form. The influence of Lewis acids and different solvents on the synthesis outcomes indicates the structural sensitivity of mesitylene to synthesis conditions (Gawdzik et al., 2008).

Chemical Reactions and Properties

Mesitylene's chemical properties allow for its use in various reactions, including the ene reaction with cinnamyl alcohol, producing compounds with metabolic and apoptotic activity (Memeo et al., 2018). The versatility of mesitylene in synthesis is further demonstrated by its role in the production of polycyano–polycadmate host clathrates, incorporating charge-transfer complexes (Yoshikawa et al., 2001).

Physical Properties Analysis

The synthesis of porous carbons from mesitylene for CO2 capture emphasizes the utility of mesitylene in environmental applications. The process showcases how mesitylene can be transformed into materials with significant adsorptive capacities, highlighting its physical properties conducive to such applications (Qi et al., 2019).

Chemical Properties Analysis

The chemical versatility of mesitylene is further illustrated through its role in the formation of germylyne complexes, showcasing its reactivity with transition metals and its potential in catalysis and materials science (Hashimoto et al., 2012). Furthermore, the synthesis and binding properties of mesitylene-based receptors for selective ion detection demonstrate the chemical adaptability of mesitylene in creating functional materials for specific applications (Kim et al., 2008).

Scientific Research Applications

CO2 Capture

  • Porous Carbons from Mesitylene for CO2 Capture : Mesitylene is used to synthesize porous carbons that are crucial in the adsorptive carbon capture process. These carbons show excellent capacity and selectivity for CO2 capture, with capacities much higher than many benchmark materials, including some biomass-based porous carbons (Qi et al., 2019).

OLEDs (Organic Light Emitting Diodes)

  • Light-Emitting Layers in OLEDs : Dimesitylborane (BMes2) compounds containing two mesitylenes are used in OLEDs as light-emitting layers. Their application in OLEDs demonstrates excellent luminescent properties and transport properties (Huo et al., 2020).

Polymer and Material Science

  • Relaxation Mechanisms in Amorphous Polymers : Mesitylene's interaction with bromine in carbon tetrachloride solution, catalyzed by iodine bromide, contributes to the understanding of relaxation mechanisms in polymers and other glass-forming liquids (Williams et al., 1955).
  • Hybrid Diesel Fuel Precursors : Mesitylene is alkylated with carbohydrate-derived compounds as a step toward producing diesel-range liquids, demonstrating its role in developing alternative fuel sources (Zhou & Rauchfuss, 2013).

Chemical Synthesis

  • Michael Addition Reactions : Mesitylene-based asymmetric quaternary ammonium salts are used as efficient chiral phase transfer catalysts for enantioselective Michael addition reactions, highlighting its application in synthetic chemistry (Beneto et al., 2015).

Environmental Applications

  • Adsorption of Toxic Compounds : Mesitylene's adsorption capacity for toxic compounds, like in the spray-coating industry, is investigated to improve environmental safety and industrial hygiene (Nien et al., 2017).

Solar Energy

  • Nonfullerene Solar Cells : Mesitylene is used as a solvent in the development of high-efficiency organic solar cells, offering an environmentally friendly alternative to chlorinated solvents (Wadsworth et al., 2017).

Catalyst Development

  • Catalyst for Dehydrogenation Processes : Mesitylene solvated platinum atoms are used for the deposition of active Pt particles, enhancing the catalytic dehydrogenation of methylcyclohexane to toluene (Vitulli et al., 1993).

Safety And Hazards

Mesitylene is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

Mesitylene holds great promise in various fields, particularly in environmental and sustainable technologies . From catalysis to energy storage, environmental remediation, and alternative fuels, mesitylene offers a range of solutions to key global challenges . Continued research and innovation in harnessing the potential of mesitylene will pave the way for a greener and more sustainable future .

properties

IUPAC Name

1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
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InChI Key

AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID6026797
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Molecular Weight

120.19 g/mol
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Physical Description

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123 °F. May be toxic by ingestion and inhalation. Used to make plastics and dyes., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Boiling Point

329 °F at 760 mmHg (NIOSH, 2023), 164.7 °C at 760 mm Hg, Boiling point = 98.9 °C at 100 mm Hg, 61 °C at 20 mm Hg, 47.4 °C at 10 mm Hg, and 9.6 °C at 1.0 mm Hg, 164.00 to 165.00 °C. @ 760.00 mm Hg, 165 °C, 329 °F
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Flash Point

122 °F (NIOSH, 2023), 122 °F (50 °C) (Closed cup), 50 °C c.c., 122 °F
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Solubility

0.002 % (NIOSH, 2023), Miscible with alcohol, ether, benzene, Miscible in ethanol, ethyl ether, acetone, Miscible with oxygenated and aromatic solvents., In water, 48.2 mg/L at 25 °C, 0.0482 mg/mL at 25 °C, Solubility in water: very poor, 0.002%
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Density

0.86 (NIOSH, 2023) - Less dense than water; will float, 0.8637 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.86
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Vapor Density

1.006 AT 20 °C (AIR = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

2 mmHg (NIOSH, 2023), 2.48 [mmHg], Vapor pressure = 1.86 mm Hg @ 20 °C, 2.48 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.25, 2 mmHg
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Impurities

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds
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Product Name

Mesitylene

Color/Form

Clear, colorless liquid

CAS RN

108-67-8
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Melting Point

-49 °F (NIOSH, 2023), -44.8 °C, Liquid Molar Volume= 0.139524 cu m/kmol; IG Heat of Formation= -1.59X10+7 J/kmol; Heat of Fusion at the melting point= 9.5144X10+6 J/kmol, -44.7 °C, -45 °C, -49 °F
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Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 4, 10 g (0.043 mol) of ZrCl4 are added at 60° C. under argon over the course of 1 hour and 10 minutes to a stirred mixture of 60 ml of mesitylene, 8 g (0.043 mol) of ferrocene and 5.7 g (0.043 mol) of sublimed AlCl3. Working up is effected as in Example 4, affording 20.1 g (83.4% of theory) of crude (η6 -mesitylene)-η5 -(cyclopentadienyl)-iron(II) tetrapnenylborate.
Quantity
8 g
Type
reactant
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Name
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5.7 g
Type
reactant
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Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Referring to Table 1 above, the Conversion ("Conv.") was a weight percent conversion and was calculated by: ##EQU1## Selectivity ("Selec.") in Table 1 means, as appropriate: ##EQU2## The Yield means, as appropriate, the yield of 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol: ##STR15## or 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene: ##STR16## and was calculated as the product of Conversion times Selectivity. Selectivities and yields were calculated only on isolated crude products by gas chromatography with an appropriate internal standard (mesitylene).
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Synthesis routes and methods III

Procedure details

In the comparative example performed without any catalyzer being present, the current yield is 35% and the stoichiometric yield is 61% and the mixture of isomeric acetates contains 93% of 2,4,6-trimethylphenylacetate and 7% of 3,5-dimethylbenzylacetate.
[Compound]
Name
acetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
3,5-dimethylbenzylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Further, the insulating liquid can include a known liquid as the insulating liquid in addition to the fatty acid triglyceride as described above. Specifically, there can be cited silicone oil such as KF96, KF4701, KF965, KS602A, KS603, KS604, KF41, KF54, FA630 (produced by Shin-Etsu Chemical Co., Ltd.), TSF410, TSF433, TSF434, TSF451, TSF437 (produced by Momentive Performance Materials Inc.), or SH200 (produced by Dow Corning Toray Co., Ltd.), aliphatic hydrocarbon such as TSOPAR-E, ISOPAR-G, ISOPAR-H, ISOPAR-L (produced by Exxon Mobil Corp.), Cosmo White P-60, Cosmo White P-70, Cosmo White P-120 (produced by Cosmo Oil Lubricants Co., Ltd.), Dyna Freshia W-8, Daphne Oil CP, Daphne Oil KP, Transformer Oil H, Transformer Oil G, Transformer Oil A, Transformer Oil B, Transformer Oil S (produced by Idemitsu Kosan Co., Ltd.), Shellsol 70, Shellsol 71 (produced by Shell Oil Company, Ltd.), Amsco OMS, Amsco 460 solvent (produced by American Mineral Spirits Company, Ltd.), low-viscosity/high-viscosity liquid paraffins (produced by Waco Pure Chemical Industries, Ltd.), octane, isooctane, decane, isodecane, decalin, nonane, dodecane, isododecane, cyclohexane, cyclooctane, cyclodecane, a resolvent of the fatty acid triglyceride such as fatty acid monoglyceride, fatty acid diglyceride, glycerine, or a fatty acid, a synthetic esters liquid such as Prifer 6813 (produced by UNIQUEMA), benzene, toluene, xylene, mesitylene, fatty acid monoester, and so on, and one species or a combination of two or more species out of these compounds can be used.
Quantity
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods V

Procedure details

Following a procedure similar to that of Example 1D but using 63 g. of 1-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole and 18 g. of 10% palladium-on-charcoal in 600 ml. mesitylene (18 hours reflux) there was obtained, on recrystallization first from isopropyl alcohol and then from tetrahydrofuran-hexane, 58.5 g. of 1-(4-methoxyphenyl)-2-phenylindole; m.p. 141°-142°C.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesitylene
Reactant of Route 2
Mesitylene
Reactant of Route 3
Mesitylene
Reactant of Route 4
Mesitylene
Reactant of Route 5
Mesitylene
Reactant of Route 6
Mesitylene

Citations

For This Compound
56,500
Citations
MD Noirot, OP Anderson, SH Strauss - Inorganic Chemistry, 1987 - ACS Publications
… These crystals rapidly lose mesitylene at room temperature under a dinitrogen atmosphere. The 19F NMR … Of the three solvents benzene, toluene, and mesitylene, we find the …
Number of citations: 83 pubs.acs.org
E Kose, A Atac, M Karabacak… - … Acta Part A: Molecular …, 2013 - Elsevier
The spectroscopic properties of mesitylene were investigated by FT-IR, FT-Raman, UV, 1 H and 13 C NMR techniques. The geometrical parameters and energies have been obtained …
Number of citations: 27 www.sciencedirect.com
RJ Dellaca, BR Penfold - Inorganic Chemistry, 1972 - ACS Publications
… attached to one of the Coatoms of the Co3 triangle by one molecule of mesitylene. The plane of the mesitylene ring is approximately normal to the line joining the nearest Co atom to the …
Number of citations: 33 pubs.acs.org
KF Kuhlmann, DM Grant - The Journal of Chemical Physics, 1971 - pubs.aip.org
… ‐xylene and mesitylene. The results are interpreted in terms of over‐all molecular rotational diffusion and internal methyl rotation. The relaxation times in mesitylene indicate that internal …
Number of citations: 117 pubs.aip.org
S Pappalardo, G Ferguson… - The Journal of Organic …, 1992 - ACS Publications
Synthetic procedures to conformationally immobile 1, 3-altemate [1.1. 1.1] metacyclophanes based on mesitylene units are described. Coupling of mesitol (19) with bis (chloromethyl) …
Number of citations: 67 pubs.acs.org
K Tamura, T Masuda, T Higashimura - Polymer Bulletin, 1993 - Springer
… Here we report on the polymerization of various acetylenes by (mesitylene)M(CO)3 [(mes)M(… The point is that (mesitylene)M(CO)3 releases the ligating mesitylene in solution without the …
Number of citations: 17 link.springer.com
SSS Huang, DB Robinson - The Canadian Journal of Chemical …, 1985 - Wiley Online Library
… K for the mesitylene-carbon dioxide system. At each temperature, the pressure ranged from the vapor pressure of mesitylene to about 15 MPa, although in the case of the mesitylene-…
Number of citations: 16 onlinelibrary.wiley.com
S Kumari, DS Yang - The Journal of Physical Chemistry A, 2013 - ACS Publications
… mesitylene) sandwich complexes are produced by interactions between the laser-vaporized metal atoms and mesitylene … group 6 metal–bis(mesitylene) complexes are determined to be …
Number of citations: 11 pubs.acs.org
J Veciana, C Rovira, N Ventosa… - Journal of the …, 1993 - ACS Publications
The series of stable polyradicals 2-4 was synthesized via the title mesitylene hydrocarbon. Cyclic voltammetry of radicals 2-4 revealed, in accordance with the number of radical centers …
Number of citations: 144 pubs.acs.org
J Vicente, M Lyakhovych, D Bautista, PG Jones - Organometallics, 2001 - ACS Publications
The reaction of 1,3,5-triiodomesitylene (C 6 Me 3 I 3 ) with a mixture of [Pd(dba) 2 ] and PR 3 leads to the mononuclear complexes trans-[Pd(C 6 Me 3 I 2 )I(PR 3 ) 2 ] (R = Ph (1), R 3 = …
Number of citations: 16 pubs.acs.org

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